4',5-Difluoro-[1,1'-biphenyl]-2-ol

Catalog No.
S13664235
CAS No.
M.F
C12H8F2O
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4',5-Difluoro-[1,1'-biphenyl]-2-ol

Product Name

4',5-Difluoro-[1,1'-biphenyl]-2-ol

IUPAC Name

4-fluoro-2-(4-fluorophenyl)phenol

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7,15H

InChI Key

PBOAXGFHHBJEAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)O)F

4',5-Difluoro-[1,1'-biphenyl]-2-ol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a biphenyl structure. Its molecular formula is C12_{12}H8_{8}F2_{2}O, and it has a molecular weight of approximately 224.19 g/mol. The compound features a biphenyl core, consisting of two phenyl rings connected by a single bond, with fluorine substituents at the 4 and 5 positions and a hydroxyl group at the 2 position of one of the phenyl rings. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
  • Reduction: The compound can be reduced to remove the hydroxyl group, yielding difluorobiphenyl. Typical reducing agents are lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

  • From Oxidation: Formation of difluorobenzophenone.
  • From Reduction: Formation of 4',5-difluorobiphenyl.
  • From Substitution: Formation of various substituted biphenyl derivatives.

Research indicates that 4',5-Difluoro-[1,1'-biphenyl]-2-ol exhibits potential biological activities, particularly in relation to its interactions with biomolecules. The presence of fluorine atoms enhances its binding affinity and selectivity toward specific molecular targets, such as enzymes or receptors. The hydroxyl group facilitates hydrogen bonding, contributing to the stability of these interactions. Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 4',5-Difluoro-[1,1'-biphenyl]-2-ol can be achieved through various methods:

  • Suzuki-Miyaura Coupling Reaction: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. Reaction conditions typically utilize solvents like toluene or ethanol at temperatures ranging from 80°C to 120°C.
  • Industrial Production: For large-scale synthesis, continuous flow reactors and advanced purification techniques are employed to enhance yield and purity.

4',5-Difluoro-[1,1'-biphenyl]-2-ol has diverse applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in developing advanced materials such as liquid crystals and polymers .

The mechanism of action for 4',5-Difluoro-[1,1'-biphenyl]-2-ol involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity towards enzymes or receptors involved in various biochemical pathways. Studies have shown that the compound can modulate these pathways, leading to observed biological effects. Further research is necessary to elucidate the full extent of its interactions and potential therapeutic applications .

Several compounds share structural similarities with 4',5-Difluoro-[1,1'-biphenyl]-2-ol, each exhibiting unique properties:

Compound NameKey Features
4,4'-DifluorobiphenylLacks the hydroxyl group; different chemical reactivity
3,5-DifluorobiphenylFluorine atoms positioned differently; altered properties
4-HydroxybiphenylLacks fluorine atoms; distinct chemical behavior

Uniqueness

The uniqueness of 4',5-Difluoro-[1,1'-biphenyl]-2-ol lies in the specific arrangement of fluorine atoms and the hydroxyl group. This configuration influences both its chemical reactivity and biological activity significantly compared to similar compounds. Its combination of properties makes it valuable for various research and industrial applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.05432120 g/mol

Monoisotopic Mass

206.05432120 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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